molecular formula C10H12N2O3 B1417536 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 1199787-75-1

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No. B1417536
M. Wt: 208.21 g/mol
InChI Key: YDDKNJIGRRUFCN-YRNVUSSQSA-N
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Description

“N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 1199787-75-1 . It has a molecular weight of 208.22 and its IUPAC name is methyl (2E)-2- [1- (2-hydroxyphenyl)ethylidene]hydrazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,11,13H,1H2,2H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Corrosion Inhibition

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide derivatives, such as N′-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide and others, are studied for their corrosion inhibiting properties. They are used as environmentally benign corrosion inhibitors and have shown effectiveness in protecting mild steel against corrosion in acidic media. These inhibitors are evaluated using electrochemical methods, microscopy techniques, and theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations (Singh et al., 2021).

Coordination with Metal Ions

Research indicates the potential of N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide derivatives in forming complexes with metal ions like iron (III) and others. This property is studied through computational, spectrometric, and spectroscopic methods. The coordination behavior is significant for understanding the interaction of these compounds with metal ions, which could be relevant in various chemical processes (Benković et al., 2020).

Structural and Spectroscopic Analysis

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide and its derivatives are also subjects of structural and spectroscopic analysis. For instance, studies on the crystal structure of a dinuclear oxovanadium(V) complex derived from a similar compound provide insights into the molecular architecture and properties of these complexes. This type of research is crucial for understanding the chemical and physical properties of these compounds (Peng et al., 2011).

Nonlinear Optical Properties

Compounds such as N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide are researched for their nonlinear optical properties. These properties are essential for applications in optical device technologies, such as optical limiters and switches. Investigations using techniques like z-scan with nanosecond laser pulses reveal the potential of these compounds in optical applications (Naseema et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .

properties

IUPAC Name

methyl N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDKNJIGRRUFCN-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 2
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 3
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N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
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N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 5
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 6
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide

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